
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol is an organic compound characterized by the presence of four chlorine atoms and a hydroxyl group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachlorocyclohex-2-en-1-ol typically involves the chlorination of cyclohexene derivatives. One common method is the reaction of cyclohexene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to other functional groups.
Substitution: Chlorine atoms can be substituted with other groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachlorocyclohexanone, while reduction could produce tetrachlorocyclohexanol.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetrachlorocyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5-Tetrachlorocyclohex-2-en-1-ol
- 2,3,5,6-Tetrachlorocyclohex-2-en-1-ol
- 2,3,4,6-Tetrachlorocyclohexanone
Uniqueness
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group. This configuration imparts distinct chemical properties, such as higher reactivity in substitution reactions and specific biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
78137-68-5 |
|---|---|
Molekularformel |
C6H6Cl4O |
Molekulargewicht |
235.9 g/mol |
IUPAC-Name |
2,3,4,6-tetrachlorocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H6Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h2-3,6,11H,1H2 |
InChI-Schlüssel |
KGASNHOWLDTFSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(=C(C1Cl)Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



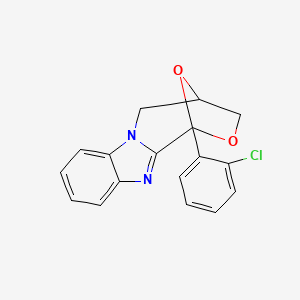
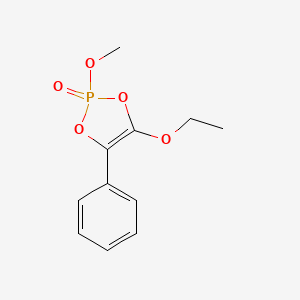


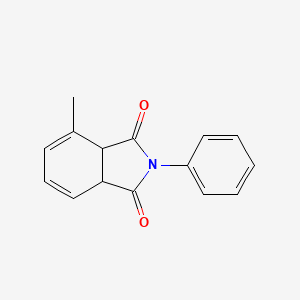
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
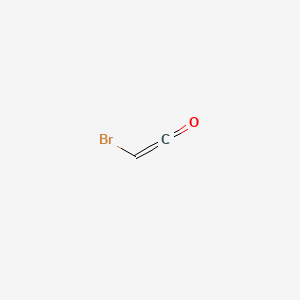

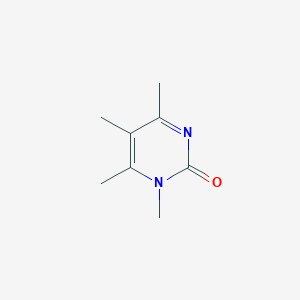
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)


